![molecular formula C23H23ClN4O2S B3000836 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 866867-30-3](/img/structure/B3000836.png)
2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide" is a chemical entity that appears to be derived from pyrido[4,3-d]pyrimidin-2-yl derivatives. The core structure of this compound is based on a pyrido[1,2-a]pyrimidin-4-one framework, which is a bicyclic system combining a pyridine and a pyrimidine ring.
Synthesis Analysis
The synthesis of related compounds has been explored through the reaction of 2-acetoacetamidopyridines with phosgene, leading to the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones. Specifically, 2-(acetoacetamido)pyridine and its 5-methyl derivative reacted with phosgene to yield compounds with a similar pyrido[1,2-a]pyrimidin-4-one core . However, attempts to modify these compounds further using methyl- and benzyl chloroformates were not successful, resulting instead in the elimination of the acetoacetyl group and the formation of carbamate derivatives.
Molecular Structure Analysis
The molecular structure of the pyrido[1,2-a]pyrimidin-4-one derivatives was confirmed through elemental analyses and various spectroscopic methods, including ultraviolet (UV), infrared (IR), proton nuclear magnetic resonance (PMR), and X-ray crystallography . These techniques would similarly be applicable to determine the structure of the compound , ensuring the correct placement of the benzyl, sulfanyl, and acetamide substituents on the core structure.
Chemical Reactions Analysis
The chemical reactions involving the core structure of pyrido[1,2-a]pyrimidin-4-ones are primarily centered around the reactivity of the acetoacetamido group with phosgene. The unsuccessful reaction with chloroformates suggests that the acetoacetamido group may be sensitive to certain conditions, leading to its elimination . This information could be relevant when considering further functionalization of the compound , as the presence of the sulfanyl and acetamide groups may influence its reactivity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide" are not detailed in the provided papers, the properties of related compounds can offer some insights. The solubility, melting point, and stability of the compound would be influenced by the presence of the benzyl and acetamide groups, as well as the sulfanyl linker. The compound's reactivity towards nucleophiles and electrophiles would also be an important aspect of its chemical properties, which could be inferred from the behavior of similar pyrido[1,2-a]pyrimidin-4-one derivatives .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Conformational Studies : Research has shown that compounds similar to the specified chemical exhibit a folded conformation about the methylene C atom. This conformation is stabilized by intramolecular hydrogen bonds, highlighting their potential in structural chemistry and material science studies (Subasri et al., 2016).
Synthesis and Reactivity
- Synthetic Routes : Studies on related pyrido[4,3-d]pyrimidin compounds have explored synthetic routes like reactions with phosgene, leading to novel pyrido[1,2-a]pyrimidin-4-ones. Such studies are crucial for developing new synthetic methodologies in organic chemistry (Yale & Spitzmiller, 1977).
Pharmacological Potential
- Antitumor Activity : Research on derivatives of thieno[3,2-d]pyrimidine, a similar structure, has shown significant anticancer activity, suggesting the potential pharmacological applications of related compounds (Hafez & El-Gazzar, 2017).
Enzymatic Inhibition
- Dual Enzyme Inhibitors : Analogous compounds have been studied as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential in developing new therapeutic agents (Gangjee et al., 2008).
Molecular Docking Studies
- Antiviral Research : Molecular docking studies on similar molecules have shown potential in antiviral applications, particularly against SARS-CoV-2, suggesting a pathway for novel antiviral drug development (Mary et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-15-7-8-17(11-19(15)24)25-21(29)14-31-23-26-20-9-10-28(13-18(20)22(30)27-23)12-16-5-3-2-4-6-16/h2-8,11H,9-10,12-14H2,1H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWKFHBVSJUUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

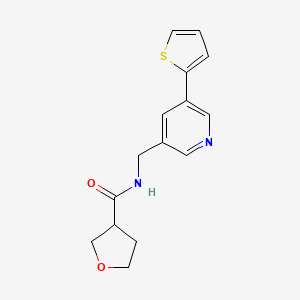
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3000757.png)

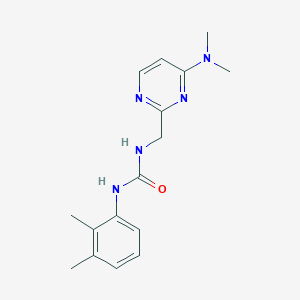

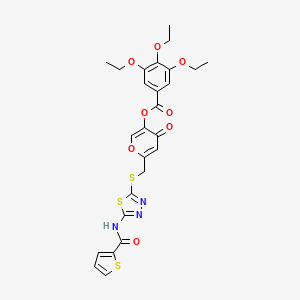

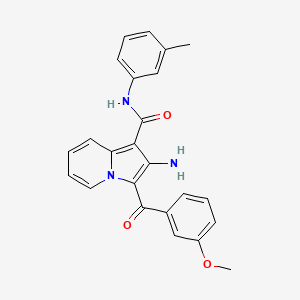
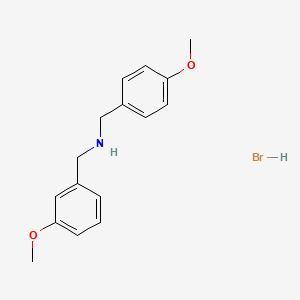
![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)
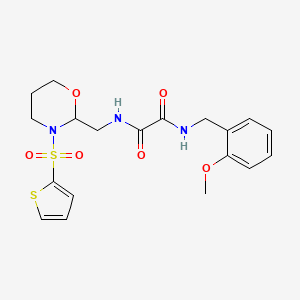
![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)
![7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3000776.png)